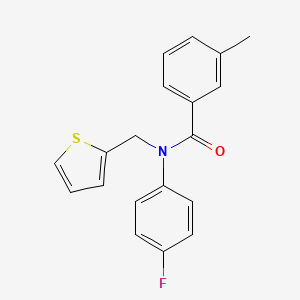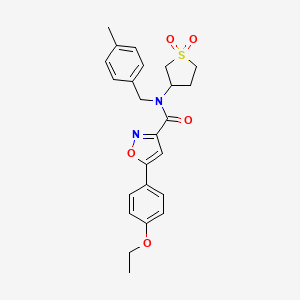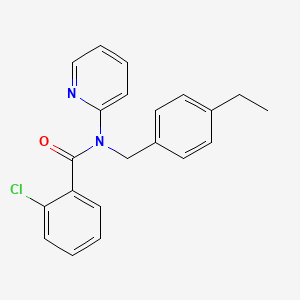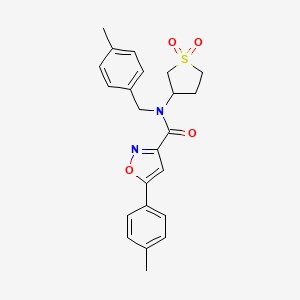
N-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide is a compound that has garnered interest in the scientific community due to its unique structural features and potential applications. This compound consists of a benzamide core substituted with a 4-fluorophenyl group, a 3-methyl group, and a thiophen-2-ylmethyl group. The presence of these substituents imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to yield the benzamide.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be attached through a nucleophilic substitution reaction using thiophen-2-ylmethanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Alkylated thiophene derivatives.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to alter cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-bromophenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide: Similar structure with a bromine atom instead of fluorine.
N-(4-chlorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide: Similar structure with a chlorine atom instead of fluorine.
N-(4-methylphenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the 4-fluorophenyl group in N-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide imparts unique electronic and steric properties, which can influence its reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C19H16FNOS |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H16FNOS/c1-14-4-2-5-15(12-14)19(22)21(13-18-6-3-11-23-18)17-9-7-16(20)8-10-17/h2-12H,13H2,1H3 |
Clave InChI |
ADDFTGBSXPAORJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chloro-4-methylphenyl)-2-(ethylsulfonyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}pyrimidine-4-carboxamide](/img/structure/B11360342.png)

![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11360352.png)
![N-benzyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11360354.png)
![N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11360355.png)
![4-ethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11360360.png)
![3-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid](/img/structure/B11360362.png)
![5-chloro-N-(2-methoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11360368.png)
![5-[(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11360377.png)
![2-{[4-(4-Tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11360379.png)
![2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B11360380.png)

![4,6-dimethyl-N-(3-methylphenyl)-2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)pyridine-3-carboxamide](/img/structure/B11360388.png)
